molecular formula C16H14N6 B14163293 2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline CAS No. 927661-47-0

2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline

Cat. No.: B14163293
CAS No.: 927661-47-0
M. Wt: 290.32 g/mol
InChI Key: NLAZOTNGWUMSAC-UHFFFAOYSA-N
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Description

2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline is a heterocyclic compound that features both quinoxaline and imidazole moieties Quinoxalines are known for their diverse biological activities, while imidazoles are crucial in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline typically involves the reaction of 2,3-dichloromethylquinoxaline with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form N-oxides.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The imidazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: N-oxide derivatives of imidazole.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, making it a useful ligand in catalysis and coordination chemistry. The quinoxaline moiety can intercalate with DNA, potentially disrupting biological processes and exhibiting antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(1-methyl-1H-imidazol-2-yl)sulfanyl]quinoxaline
  • 1,2-Bis[(1H-imidazol-1-yl)methyl]benzene
  • 1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate

Uniqueness

2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline is unique due to the presence of both quinoxaline and imidazole moieties, which confer a combination of properties from both heterocycles. This dual functionality makes it particularly versatile in various applications, from medicinal chemistry to material science .

Properties

CAS No.

927661-47-0

Molecular Formula

C16H14N6

Molecular Weight

290.32 g/mol

IUPAC Name

2,3-bis(imidazol-1-ylmethyl)quinoxaline

InChI

InChI=1S/C16H14N6/c1-2-4-14-13(3-1)19-15(9-21-7-5-17-11-21)16(20-14)10-22-8-6-18-12-22/h1-8,11-12H,9-10H2

InChI Key

NLAZOTNGWUMSAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)CN3C=CN=C3)CN4C=CN=C4

Origin of Product

United States

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